![molecular formula C23H28N2O8S B2531184 Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid CAS No. 1051924-44-7](/img/structure/B2531184.png)
Ethyl 4-(4-methylphenyl)-2-[3-(morpholin-4-yl)propanamido]thiophene-3-carboxylate; oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel organic compounds often involves multi-step reactions and careful structural elucidation. For instance, a novel 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid was synthesized and characterized using various spectroscopic techniques, including UV, FT-IR, 1H, and 13C NMR spectroscopy . Similarly, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization through NMR, IR, Mass spectral studies, and single crystal X-ray diffraction . These studies highlight the importance of careful synthesis and characterization in the development of new compounds with potential applications.
Molecular Structure Analysis
The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. Single crystal X-ray diffraction studies have been used to confirm the structure of synthesized compounds, providing detailed information about their crystal systems and lattice parameters . Additionally, density functional theory (DFT) calculations, including the Atoms in Molecules (AIM) approach, have been employed to analyze intermolecular interactions and to predict nonlinear optical properties, as well as to calculate polarizability and hyperpolarizabilities . These analyses are essential for the design of materials with specific electronic and optical properties.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its molecular structure. The electronic transitions and potential reactions can be correlated through Natural Bond Orbital (NBO) computations, which also help in identifying electrophilic and nucleophilic regions using the Molecular Electrostatic Potential (MESP) plot . Understanding these regions is important for predicting how a compound will react under different conditions and with various reagents, which is essential for its application in chemical synthesis and drug development.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as its thermal behavior, can be analyzed through the calculation of thermodynamic properties, including heat capacity, entropy, and enthalpy change at various temperatures . These properties are important for determining the stability and suitability of a compound for different applications. For example, the oral antiallergy activity of ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate was found to be significantly potent, indicating its potential as an orally active antiallergy agent . Such analyses are crucial for the development of new pharmaceuticals and materials.
科学的研究の応用
Chemical Synthesis and Structural Analysis
Molecular Structures and Interactions
Compounds containing morpholine groups and thiophene carboxylates have been synthesized and analyzed for their structural properties. For instance, oxime derivatives with succinimid and morpholin groups have been crystallized and studied for their interactions and network formations, highlighting the potential for developing novel compounds with specific chemical behaviors (Dinçer et al., 2005).
Pharmacological Applications
Antimicrobial and Antifungal Activities
Synthesis of benzofuro[3,2‐d]pyrimidines involving morpholine has shown promising results in screening for antibacterial and antifungal activities. This indicates potential applications in developing new antimicrobial agents (Bodke & Sangapure, 2003).
Fluorescence and Photophysical Properties
Mesomeric betaines constructed of quinolinium cations and carboxylate anions separated by thiophene-ethynyl spacers have been studied for their fluorescence properties, indicating potential applications in materials science for developing fluorescent probes or materials (Smeyanov et al., 2017).
Advanced Material Science
Novel Dyes and Pigments
The synthesis and characterization of novel thiophene-based bis-heterocyclic monoazo dyes have been explored, assessing their solvatochromic behavior, tautomeric structures, and potential applications in developing new dyes and pigments with specific properties (Karcı & Karcı, 2012).
Biomedical Research
Anticancer Research
A quinazolinone-based derivative has been synthesized and evaluated for its dual inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, showcasing a method to develop potent anticancer agents with specific target inhibition capabilities (Riadi et al., 2021).
Environmental and Toxicological Studies
Toxicology and Kidney Injury
Research on ethylene glycol poisoning has elucidated the toxicological pathways leading to acute oxalate nephropathy, emphasizing the environmental and health risks associated with certain chemical exposures and the importance of understanding their metabolites, such as oxalic acid, in clinical settings (Seo et al., 2012).
特性
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-(3-morpholin-4-ylpropanoylamino)thiophene-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S.C2H2O4/c1-3-27-21(25)19-17(16-6-4-15(2)5-7-16)14-28-20(19)22-18(24)8-9-23-10-12-26-13-11-23;3-1(4)2(5)6/h4-7,14H,3,8-13H2,1-2H3,(H,22,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQHQZJFVVYWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CCN3CCOCC3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-morpholinopropanamido)-4-(p-tolyl)thiophene-3-carboxylate oxalate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


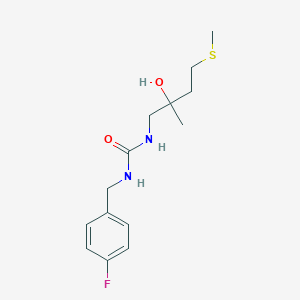
![3-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2531105.png)
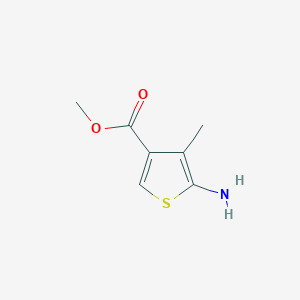
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2531108.png)
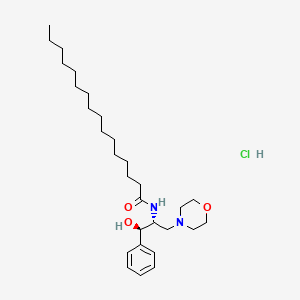
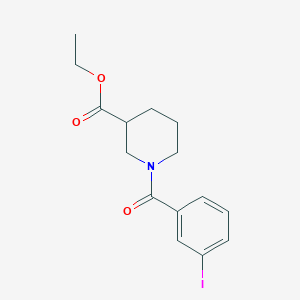
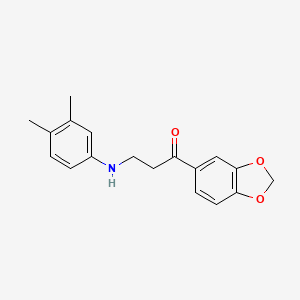
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2531117.png)
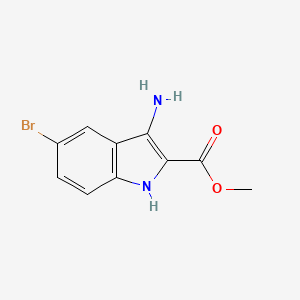
![1-(4-(Allyloxy)phenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531120.png)
![1-[3-oxo-3-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)propyl]-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2531121.png)

![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-[4-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2531124.png)